Z-D-Ala-D-Ala-OMe

Übersicht

Beschreibung

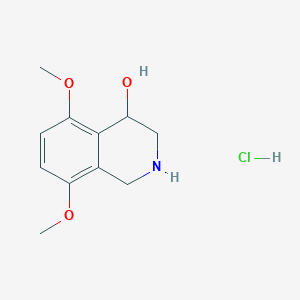

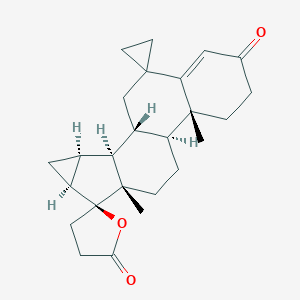

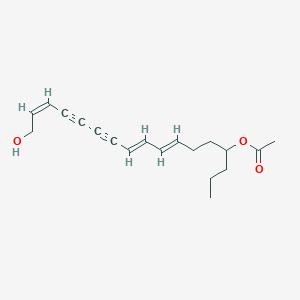

Z-D-Ala-D-Ala-OMe is a peptide compound . It is also known as N-Benzyloxycarbonyl-D-alanine . It is used for research and development purposes .

Synthesis Analysis

Z-D-Ala-D-Ala-OMe can be synthesized through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity . The reaction was successfully applied to amino acids protected on the α-amino function with different protecting groups .Wissenschaftliche Forschungsanwendungen

Chromatographic Stationary Phases for Molecular Recognition

Z-D-Ala-D-Ala-OMe has been used in the field of chromatography as a stationary phase for molecular recognition . This application is particularly useful for the separation of chiral molecules. The compound is used in the creation of Molecular Imprint Polymers (MIPs), which can selectively recognize the template molecule used in the imprinting process, even in the presence of compounds with similar structure and functionality .

Separation Media

Z-D-Ala-D-Ala-OMe has been applied as a separation media, especially as highly selective chiral stationary phases . There is an increasing demand, especially in the agricultural chemicals and pharmaceutical industries, for better and more efficient means to prepare, purify, and analyze chiral compounds .

Self-Assembly of Aliphatic Dipeptides

Z-D-Ala-D-Ala-OMe has been used in the self-assembly of aliphatic dipeptides coupled with porphyrin and BODIPY chromophores . Altering various parameters such as the protecting group, the solvent mixture, the dipeptide, and the chromophore resulted in different nanostructures .

Hydrogel Formation

A peptide–porphyrin hybrid, which includes Z-D-Ala-D-Ala-OMe, is capable of forming a hydrogel in HFIP–water solvent mixture . Hydrogels that contain porphyrin chromophores can be used for hydrogen production, water oxidation, photodynamic therapy, fluorescence-guided monitoring, and photocurrent generation .

Light Harvesting Applications

Self-assembled architectures that mimic chlorophylls and bacteriochlorophylls in nature are of great interest for light harvesting applications . Z-D-Ala-D-Ala-OMe, when used in self-assembling molecules, can help in the construction of materials with improved properties .

Photocatalytic Hydrogen Generation

Hydrogels containing porphyrin chromophores, which can be formed using Z-D-Ala-D-Ala-OMe, have been used for photocatalytic hydrogen generation . This is a promising area of research for sustainable energy production .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAZZQPISJXOS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Ala-D-Ala-OMe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)

![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)